N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide
Description
Properties
CAS No. |
651768-01-3 |
|---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-phenyl-7-(prop-2-ynylamino)heptanamide |
InChI |
InChI=1S/C16H22N2O/c1-2-13-17-14-9-4-3-8-12-16(19)18-15-10-6-5-7-11-15/h1,5-7,10-11,17H,3-4,8-9,12-14H2,(H,18,19) |
InChI Key |
ULBZNPVVOVHESJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCCCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Alkylation of 7-Aminoheptanamide
Reaction Overview
This method involves the alkylation of 7-aminoheptanamide with propargyl bromide, followed by coupling with aniline.
Step 1: Synthesis of 7-Aminoheptanamide
7-Aminoheptanoic acid is converted to its methyl ester (methyl 7-aminoheptanoate) using thionyl chloride/methanol, followed by amidation with aniline under acidic conditions.
Reaction Conditions:
Reductive Amination Approach
Reaction Overview
This method employs reductive amination between 7-oxoheptanamide and propargylamine.
Step 1: Synthesis of 7-Oxoheptanamide
Heptanedioic acid is converted to its monoamide using aniline, followed by selective oxidation of the terminal alcohol to a ketone via Swern oxidation.
Reaction Conditions:
- Monoamide formation: Aniline, DCC, DMAP, THF, RT, 8 h (yield: 80%)
- Oxidation: (COCl)₂, DMSO, Et₃N, –78°C → RT (yield: 75%)
Step 2: Reductive Amination
The ketone reacts with propargylamine under reductive conditions.
Reaction Conditions:
Advantage:
Avoids harsh alkylation conditions, improving functional group tolerance for sensitive substrates.
Solid-Phase Synthesis Using Resin-Bound Intermediates
Reaction Overview
This route utilizes Wang resin for stepwise assembly, enabling high-purity product isolation.
Step 1: Resin Loading
Wang resin is functionalized with Fmoc-7-aminoheptanoic acid using standard peptide coupling reagents.
Reaction Conditions:
Step 2: Propargylamine Coupling
The resin-bound amine is reacted with propargyl bromide under microwave-assisted conditions.
Reaction Conditions:
Step 3: Cleavage and Purification
The product is cleaved from the resin using TFA/DCM and purified via reverse-phase HPLC.
Reaction Conditions:
Advantage:
Minimizes side reactions and simplifies purification, ideal for small-scale synthesis.
Comparative Analysis of Methods
| Method | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|
| Alkylation | 50–55% | Scalable, minimal purification | Over-alkylation risks |
| Reductive Amination | 45–50% | Functional group tolerance | Requires ketone precursor |
| Solid-Phase Synthesis | 55–60% | High purity, automation-compatible | Costly resins, limited scalability |
Critical Reaction Parameters
Solvent Effects
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-yn-1-ylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide with three heptanamide derivatives from the literature, focusing on structural features, synthesis efficiency, and key properties.
Structural and Functional Group Variations
N-Phenyl-7-(5-hydroxy-1-phenyl-1,2,3-triazol-4-yl)heptanamide (10c)
- Substituent : A 5-hydroxy-1-phenyl-1,2,3-triazol-4-yl group replaces the propargylamine moiety.
- Synthesis : Prepared via cycloaddition of aryl azides with β-ketoesters (48% yield).
- Key Data :
- Melting Point : 148–149.3°C
- IR : 2387 cm⁻¹ (alkyne C≡C stretch absent; dominant peaks at 1654 cm⁻¹ (amide C=O) and 1599 cm⁻¹ (triazole ring)).
- HRMS : [M + H]⁺ = 351.1815 (calc. 351.1821).
7-(5-((2-Cyanoquinolin-4-yl)(methyl)amino)-2-methoxyphenoxy)-N-((tetrahydro-2H-pyran-2-yl)oxy)heptanamide (8a) Substituent: A quinoline-cyano group and tetrahydropyran-protected hydroxylamine. Synthesis: Higher yield (79%) via carbodiimide-mediated coupling. Key Data:
- Melting Point : 67–69°C (indicative of lower crystallinity due to bulky substituents).
- IR: 1662 cm⁻¹ (amide C=O), 1570 cm⁻¹ (quinoline C=N).
7-[(Aminoiminomethyl)amino]-N-[...]heptanamide Substituent: Guanidine and aminopropyl groups enhance hydrogen-bonding capacity. Key Data:
- Toxicity : LD₅₀ = 35 mg/kg (i.v. in mice), suggesting significant biological activity.
- Molecular Weight : 496.91 g/mol.
Impact of Substituents on Properties
- Synthesis Efficiency: Compound 8a’s higher yield (79%) may reflect the stability of its quinoline-cyano intermediate during coupling reactions, compared to the triazole-based 10c (48% yield) .
- Solubility : The THP-protected hydroxyl group in 8a likely enhances solubility in organic solvents, whereas 10c’s polar triazole and amide groups favor aqueous solubility .
Biological Activity
N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide, a compound with the molecular formula , has garnered interest in various biological research contexts due to its potential therapeutic applications. This article reviews its biological activity based on available data, including mechanisms of action, inhibitory effects on specific biological pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl group attached to a heptanamide backbone, with a propargyl amino substituent. Its structural formula can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, studies indicate that it may affect the activity of certain ATPases, which are critical for cellular energy regulation .
- Anticancer Properties : Preliminary investigations suggest that this compound exhibits anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis. This is particularly relevant in the context of colorectal cancer, where compounds affecting COX enzymes have demonstrated chemopreventive properties .
- Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective effects, potentially through mechanisms involving the modulation of neurotransmitter levels or neuroinflammatory responses .
In Vitro Studies
In vitro assays have been utilized to evaluate the biological activity of this compound. The following table summarizes key findings from various studies:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : A study focusing on colorectal cancer models demonstrated that treatment with this compound led to a reduction in tumor size and improved survival rates in murine subjects .
- Neuroprotection : In models of neurodegeneration, administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
